2-(Diethylamino)cyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWHEYKBHKVKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Diethylamino Cyclohexan 1 One Analogs
Reactivity of the Carbonyl Moiety
The carbonyl group, a cornerstone of ketone chemistry, is characterized by the polarization of its carbon-oxygen double bond. The carbon atom bears a partial positive charge, rendering it electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions to the Ketone
Nucleophilic addition represents a fundamental reaction class for ketones. youtube.com A diverse array of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. The stereochemical outcome of this addition to cyclic ketones like 2-(diethylamino)cyclohexan-1-one analogs is influenced by steric and electronic factors. researchgate.net For instance, the approach of the nucleophile can be directed to either the axial or equatorial face of the cyclohexanone (B45756) ring, potentially leading to diastereomeric products.
Common nucleophiles that participate in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride, lithium aluminum hydride), and cyanides. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the protonation of the resulting alkoxide. youtube.com
Table 1: Examples of Nucleophilic Addition to a Generic Cyclohexanone Analog
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium Borohydride (NaBH4) | Secondary Alcohol |
| Alkyl Group | Methylmagnesium Bromide (CH3MgBr) | Tertiary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
This table illustrates general reactivity and not specific experimental data for this compound.
Condensation Reactions Involving the Carbonyl Group
Condensation reactions of ketones, such as the aldol (B89426) condensation, involve the formation of a new carbon-carbon bond. These reactions typically proceed via an enolate intermediate. joechem.io In the case of this compound analogs, the carbonyl group can react with an enolate (which could be derived from another molecule of the same ketone or a different carbonyl compound) to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.
The Claisen-Schmidt reaction, a variation of the aldol condensation, involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. libretexts.org This reaction is particularly effective when the aldehyde lacks α-hydrogens, preventing self-condensation.
Reactivity of the Diethylamine (B46881) Functional Group
The diethylamine moiety, a secondary amine, introduces basicity and nucleophilicity to the molecule.
Alkylation and Acylation Reactions of the Amine
The lone pair of electrons on the nitrogen atom of the diethylamine group allows it to act as a nucleophile, participating in alkylation and acylation reactions. Alkylation with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of an amide. These reactions can sometimes compete with reactions at the alpha-carbon, depending on the reaction conditions and the nature of the electrophile.
Protonation and Salt Formation Dynamics
The basic nature of the diethylamine group allows it to be readily protonated by acids to form an ammonium salt. This property is fundamental to the solubility and handling of such compounds. The equilibrium of this acid-base reaction is dependent on the pKa of the amine and the strength of the acid used. The formation of the salt can influence the reactivity of the rest of the molecule by altering its electronic properties and solubility.
Alpha-Carbon Reactivity and Enolate Chemistry
The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) is a key feature of the reactivity of ketones. examples.com These hydrogens are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. msu.edu
The formation of an enolate is typically achieved by treatment with a base. youtube.com The choice of base is crucial and can determine the regioselectivity of enolate formation in unsymmetrical ketones. pressbooks.pubkhanacademy.org For instance, a bulky, strong base like lithium diisopropylamide (LDA) tends to deprotonate the less sterically hindered α-carbon, leading to the kinetic enolate. pressbooks.pub A weaker base, used at higher temperatures, will favor the formation of the more thermodynamically stable, more substituted enolate.
Once formed, the enolate is a powerful nucleophile that can react with a variety of electrophiles at the α-carbon. youtube.com This allows for the formation of new carbon-carbon bonds and the introduction of various functional groups at the position alpha to the carbonyl.
Table 2: Common Reactions Involving Enolate Intermediates
| Reaction Type | Electrophile Example | Product Type |
| Alkylation | Methyl Iodide (CH3I) | α-Alkylated Ketone |
| Aldol Addition | Acetaldehyde (CH3CHO) | β-Hydroxy Ketone |
| Michael Addition | Methyl Vinyl Ketone | 1,5-Dicarbonyl Compound |
This table illustrates general enolate reactivity and not specific experimental data for this compound.
The enolate of a 2-(dialkylamino)cyclohexanone can be considered a "soft" nucleophile, and its reactions are a cornerstone of modern organic synthesis. joechem.io The interplay between the amine and the enolate chemistry can also lead to more complex transformations and rearrangements.
Regioselective Functionalization at C-2 and C-6
The functionalization of unsymmetrical ketones, such as this compound, presents the challenge of controlling the regioselectivity of enolate or enamine formation. The two non-equivalent α-carbons, C-2 and C-6, offer competing sites for deprotonation and subsequent reaction with electrophiles. The outcome of these reactions is governed by factors such as the nature of the base, the reaction temperature, and the specific electrophile used.
The diethylamino group at the C-2 position exerts a significant electronic and steric influence on the molecule. Enamine formation, a common strategy for the α-functionalization of ketones, can lead to two different enamine isomers. The reaction of this compound with a secondary amine would not be a standard approach; instead, the inherent amino group can participate in forming an enamine tautomer. The formation of the less substituted (kinetic) enamine at the C-6 position is generally favored under conditions of kinetic control (strong, bulky base at low temperatures). In contrast, the more substituted (thermodynamic) enamine involving the C-2 position is favored under thermodynamic control (weaker base at higher temperatures).
Alkylation reactions, a key class of functionalization, are expected to proceed through the corresponding enolate or enamine. The regioselectivity of alkylation can be directed by the careful choice of reaction conditions. For instance, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would likely lead to the formation of the kinetic enolate at the C-6 position, which can then be trapped with an alkyl halide to yield a 2,6-disubstituted cyclohexanone derivative.
Research on the allylic alkylation of cyclohexanone enamines has shown that the electrophile typically attacks from the axial position to allow for optimal orbital overlap with the π-system of the enamine double bond. diva-portal.org This stereoelectronic requirement influences the stereochemical outcome of the reaction. In the case of this compound, the stereochemistry of the existing amino group at C-2 would also play a crucial role in directing the approach of the electrophile at the C-6 position, potentially leading to high diastereoselectivity.
Table 1: Regioselective Functionalization Reactions
| Reaction Type | Position of Functionalization | Reagents and Conditions | Product Type |
|---|---|---|---|
| Kinetic Alkylation | C-6 | 1. LDA, THF, -78 °C; 2. R-X | 2-Amino-6-alkyl-cyclohexanone |
| Thermodynamic Alkylation | C-2 | 1. NaH, THF, reflux; 2. R-X | 2-Amino-2-alkyl-cyclohexanone |
Aldol and Related Condensation Reactions
Aldol and related condensation reactions are powerful carbon-carbon bond-forming transformations that are fundamental in organic synthesis. This compound can participate in these reactions as a nucleophile, either through its enolate or enamine form. The reaction with aldehydes or ketones can lead to the formation of β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.
The presence of the diethylamino group can influence the course of the Aldol reaction. The enolate can be selectively generated at the C-6 position under kinetic control, which upon reaction with an aldehyde (R-CHO) would yield a 2-(diethylamino)-6-(1-hydroxyalkyl)cyclohexan-1-one. Subsequent dehydration would lead to the corresponding α,β-unsaturated ketone.
A particularly important related condensation is the Robinson annulation , a two-step process that combines a Michael addition with an intramolecular Aldol condensation to construct a new six-membered ring. diva-portal.orgasianpubs.orgnrochemistry.comwikipedia.orgchemistwizards.com In this sequence, the enolate of this compound can act as the Michael donor, adding to an α,β-unsaturated ketone like methyl vinyl ketone. The initial Michael adduct, a 1,5-dicarbonyl compound, can then undergo an intramolecular Aldol condensation to form a bicyclic system. The regioselectivity of the initial Michael addition would be a key determinant of the final product structure.
The Stork enamine alkylation provides an alternative pathway for Michael additions. The enamine of a ketone can add to an α,β-unsaturated carbonyl compound, and subsequent hydrolysis of the resulting iminium ion yields the 1,5-dicarbonyl compound, which can then cyclize. wikipedia.org For this compound, the endocyclic enamine formed across C-2 and C-1 or the exocyclic enamine at C-6 could potentially participate in such reactions.
Table 2: Aldol and Robinson Annulation Reactions
| Reaction Name | Reactants | Key Intermediate | Final Product |
|---|---|---|---|
| Aldol Condensation | This compound, Aldehyde/Ketone | β-Hydroxy ketone | α,β-Unsaturated ketone |
| Robinson Annulation | This compound, Methyl Vinyl Ketone | 1,5-Diketone | Bicyclic enone |
Cyclohexanone Ring Transformations and Rearrangements
The structural framework of this compound is amenable to various ring transformations and rearrangements, leading to the synthesis of diverse and complex molecular architectures. These reactions often involve the participation of both the carbonyl and the amino functionalities.
One notable rearrangement is the Favorskii rearrangement , which occurs with α-halo ketones in the presence of a base. nrochemistry.comwikipedia.orgchemistwizards.com If this compound were to be halogenated at the C-2 position, treatment with a base could initiate a Favorskii rearrangement. This reaction proceeds through a cyclopropanone (B1606653) intermediate and typically results in a ring contraction. For a 2-halo-2-(diethylamino)cyclohexan-1-one, this could potentially lead to a cyclopentanecarboxylic acid derivative with the diethylamino group retained. The reaction is highly stereospecific, and the nature of the base (e.g., hydroxide, alkoxide, or amine) determines the final product (carboxylic acid, ester, or amide, respectively). chemistwizards.com
Skeletal rearrangements of α-aminoketones have also been reported, which can lead to ring expansion. mdma.ch For instance, the rearrangement of an α-aminocyclopentyl methyl ketone to a 2-amino-2-methylcyclohexanone has been observed. mdma.ch Such a transformation in a this compound derivative could potentially lead to a seven-membered ring system. These rearrangements are often thermally induced and are thought to proceed through iminoalcohol intermediates. mdma.ch
Furthermore, 2-aminocyclohexanone (B1594113) derivatives can serve as precursors for the synthesis of heterocyclic compounds. For example, the condensation of 2-aminocyclohexanone with various reagents can lead to the formation of substituted pyridines and other fused heterocyclic systems. asianpubs.orgnih.gov The reaction of 2-aminopyridines with acetophenones, for instance, can yield imidazo[1,2-a]pyridines. organic-chemistry.orgmdpi.com By analogy, the reactivity of the amino and ketone groups in this compound could be harnessed to construct novel heterocyclic frameworks.
Table 3: Ring Transformation and Rearrangement Reactions
| Reaction Name | Starting Material Moiety | Key Intermediate/Process | Product Type |
|---|---|---|---|
| Favorskii Rearrangement | α-Halo-α-aminoketone | Cyclopropanone | Ring-contracted carboxylic acid derivative |
| Skeletal Rearrangement | α-Aminoketone | Iminoalcohol | Ring-expanded aminoketone |
| Heterocycle Synthesis | 2-Aminoketone | Condensation/Cyclization | Substituted Pyridines, Fused Heterocycles |
Design and Elaboration of Derivatives and Structural Analogs of 2 Diethylamino Cyclohexan 1 One
Principles of Scaffold Modification and Derivative Design
The design of new derivatives is guided by principles aimed at systematically altering the physicochemical and structural properties of the parent compound. This involves targeted modifications at the dialkylamino substituent and the carbocyclic ring.
A primary strategy for creating analogs involves altering the nature of the amino group at the C-2 position. The diethylamino moiety can be systematically replaced with a variety of other secondary amines, including other dialkylamines, cycloalkylamines, and arylamines. This modulation directly influences properties such as lipophilicity, basicity, and steric bulk.
The synthesis of these analogs can be achieved through methods like the Mannich reaction, where cyclohexanone (B45756), formaldehyde, and a selected primary or secondary amine are condensed to form the corresponding 2-(aminomethyl)cyclohexanone, or through direct amination of a suitable cyclohexanone precursor. thermofisher.comwikipedia.orggijash.com For instance, the synthesis of 3-[2-(dialkylamino)ethyl]indoles, a related structural class, demonstrates a common synthetic route where various dialkylamines are introduced via the formation and subsequent reduction of an intermediate glyoxylamide. psu.edu This highlights a viable pathway for introducing diverse amino functionalities.
The choice of amine is a critical design element. Using different amines allows for the generation of a library of compounds with varied steric and electronic profiles at the C-2 position.
Table 1: Examples of Amine Variation for Analog Synthesis
| Entry | Amine Used | Resulting Substituent |
|---|---|---|
| 1 | Dimethylamine | 2-(Dimethylamino) |
| 2 | Di-n-propylamine | 2-(Dipropylamino) |
| 3 | Pyrrolidine | 2-(Pyrrolidin-1-yl) |
| 4 | Piperidine | 2-(Piperidin-1-yl) |
| 5 | Morpholine | 2-(Morpholin-4-yl) |
Another key avenue for derivatization is the introduction of functional groups at various positions on the cyclohexanone ring. This can be achieved through several synthetic strategies, allowing for the creation of analogs with increased complexity and functionality.
Methods for synthesizing substituted cyclohexanones often involve tandem reactions or cyclizations. nih.gov For example, organocatalytic cascade reactions, such as a Michael-Michael-1,2-addition sequence, can produce highly substituted cyclohexanes with excellent stereocontrol. nih.gov While these methods build the ring system from acyclic precursors, they demonstrate how substituents can be incorporated from the ground up.
For a pre-existing 2-aminocyclohexanone (B1594113) scaffold, substituents can be introduced at the α-positions (C-3 and C-6) via enolate chemistry. Regioselective deprotonation followed by reaction with an electrophile (e.g., an alkyl halide) can install a variety of groups. Furthermore, reactions like the Robinson annulation could be employed to build an additional ring onto the cyclohexanone core. The development of tandem carbene and photoredox-catalyzed processes offers a mild approach for the α-functionalization of ketones, enabling the construction of complex cyclic products. nih.gov
Synthetic Strategies for Advanced Analog Generation
The creation of diverse libraries of analogs necessitates efficient and flexible synthetic methodologies. Multi-component reactions and post-synthetic functionalization are powerful tools for this purpose.
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. msu.edu The Mannich reaction is a classic three-component reaction that is directly applicable to the synthesis of 2-(diethylamino)cyclohexan-1-one analogs. wikipedia.orggijash.com
In a typical Mannich reaction, an amine (e.g., diethylamine), a non-enolizable aldehyde (e.g., formaldehyde), and a C-H acidic carbonyl compound (e.g., cyclohexanone) are reacted together. thermofisher.comwikipedia.org The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of cyclohexanone. msu.edu This process directly forges the C-C bond at the C-2 position and installs the aminomethyl group. By varying each of the three components, a vast array of structurally diverse analogs can be generated in a single step. For example, a tandem isomerization–Mannich reaction sequence has been shown to be an effective strategy for preparing β-aminocyclohexanones. thieme-connect.com
Post-synthetic functionalization involves taking the core this compound structure and performing further chemical transformations upon it. This approach is valuable for introducing functionalities that might not be compatible with the conditions used to assemble the core scaffold.
One such strategy is dehydrogenative aromatization. A recent study demonstrated that cyclohexanones can react with amines under oxidative conditions using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as an oxidant to form N-functionalized 2-aminophenols. nih.gov This reaction transforms the saturated cyclohexanone ring into an aromatic phenol (B47542) ring, creating a completely different class of analogs. Mannich bases themselves are versatile intermediates; they can undergo β-elimination to yield α,β-unsaturated ketones (enones) or be used in substitutions where the dialkylamino group is replaced by other nucleophiles. thermofisher.comgijash.com
Chiral Derivatives and Stereoisomeric Studies in Synthesis
The this compound scaffold contains a stereocenter at the C-2 position. If the ring is further substituted, additional stereocenters can be created, leading to a variety of possible diastereomers and enantiomers. The stereoselective synthesis of these isomers is a significant challenge and a key area of research.
Asymmetric synthesis provides access to enantiomerically pure or enriched compounds. Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric Mannich reactions can be achieved using chiral organocatalysts like proline and its derivatives. wikipedia.org The catalyst forms a chiral enamine with the ketone, which then attacks the iminium ion in a stereocontrolled fashion, leading to a specific enantiomer of the product.
Organocatalytic domino reactions have been developed for the asymmetric synthesis of complex, functionalized cyclohexanes bearing multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov Similarly, the asymmetric isomerization of β,γ-unsaturated cyclohexenones to their chiral α,β-unsaturated isomers has been achieved using chiral diamine catalysts, providing a route to optically active cyclohexenones from simple achiral precursors like anisoles. nih.gov The stereoselective synthesis of α-amino acid derivatives, another related field, often relies on photoredox catalysis or the use of chiral auxiliaries to direct the formation of specific stereoisomers. nih.gov These advanced catalytic methods are directly applicable to the synthesis of specific stereoisomers of this compound derivatives.
Table 2: Asymmetric Organocatalysis for Cyclohexane (B81311) Derivatives
| Reaction Type | Catalyst | Substrates | Stereoselectivity | Reference |
|---|---|---|---|---|
| Michael-Michael-1,2-Addition | Amino-squaramide | β-ketoester, nitrostyrene, dicyanoolefin | >30:1 dr, 96-99% ee | nih.gov |
| Mannich Reaction | (S)-Proline | Ketone, Aldehyde, Amine | Favors syn diastereomer | wikipedia.org |
Due to the absence of publicly available, in-depth scientific research specifically focused on the computational and spectroscopic analysis of this compound, a detailed article that adheres to the user's strict outline and content requirements cannot be generated at this time.
The requested analysis, including Density Functional Theory (DFT) calculations, HOMO-LUMO characteristics, Fukui functions, and detailed NMR and IR spectroscopic data, requires specific experimental or computational studies performed on this exact molecule. Extensive searches have not yielded scholarly articles or datasets that would provide the necessary information to populate the outlined sections with scientifically accurate and verifiable content.
Fulfilling the request would necessitate fabricating data, which would be scientifically unsound and misleading. Therefore, in the interest of providing accurate and reliable information, the generation of the article is not possible without the foundational research data.
Computational and Spectroscopic Analysis of 2 Diethylamino Cyclohexan 1 One Systems
Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 2-(Diethylamino)cyclohexan-1-one, with a molecular formula of C10H19NO, the exact monoisotopic mass is 169.14667 Da. uni.lu In mass spectrometry, this compound would be ionized, typically forming a molecular ion ([M]+) or a protonated molecule ([M+H]+), which can then undergo fragmentation.
The analysis of the fragmentation pattern provides valuable clues about the molecule's structure. The fragmentation of this compound is expected to be directed by its two key functional groups: the cyclic ketone and the tertiary amine.
Key Fragmentation Pathways:
Alpha-Cleavage: This is a dominant fragmentation pathway for both ketones and amines. miamioh.edulibretexts.org
Amine-directed α-cleavage: The bond between the nitrogen and the cyclohexanone (B45756) ring can cleave, or more commonly, a C-C bond adjacent to the C-N bond can break. The most significant fragmentation for aliphatic amines is the α-cleavage of an alkyl radical, with the largest group being the preferred leaving group. miamioh.edu This would lead to the formation of a stable iminium ion.
Ketone-directed α-cleavage: The primary fragmentation mode for ketones involves the cleavage of the bond adjacent to the carbonyl group. miamioh.edu This would result in the loss of side chains as radicals.
Ring Fragmentation: Cyclic ketones like cyclohexanone undergo complex fragmentation patterns. miamioh.edu The mass spectrum of cyclohexane (B81311) itself shows major fragments resulting from the loss of ethene, leading to a base peak at m/z 56 ([C4H8]+), and other significant peaks at m/z 69 ([C5H9]+), 55 ([C4H7]+), and 42 ([C3H6]+). docbrown.info Similar ring-opening and subsequent fragmentation cascades are expected for this compound after the initial ionization.
Predicted mass spectrometry data indicates the m/z for various adducts, which helps in confirming the molecular weight. uni.lu
Table 1: Predicted Collision Cross Section Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 170.15395 | 139.3 |
| [M+Na]+ | 192.13589 | 143.6 |
| [M+K]+ | 208.10983 | 143.5 |
| [M-H]- | 168.13939 | 143.4 |
| [M]+ | 169.14612 | 136.9 |
Data sourced from PubChemLite. uni.lu
The interpretation of the full mass spectrum would involve identifying the molecular ion peak and correlating the major fragment ions to specific structural losses, thereby confirming the presence of the diethylamino group and the cyclohexanone ring.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
For this compound, a successful X-ray crystallographic analysis would first require the growth of a suitable single crystal. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net
While specific crystallographic data for this compound is not publicly available, analysis of related structures allows for a well-founded prediction of its solid-state characteristics.
Conformation of the Cyclohexane Ring: The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. However, the presence of substituents can sometimes lead to other conformations, such as a twist-boat, as has been observed in some substituted cyclohexane-1,3-dione structures. nih.gov
Substituent Orientation: The diethylamino group at the C2 position can be oriented either axially or equatorially. The equatorial position is generally favored for bulky substituents to reduce 1,3-diaxial interactions. X-ray analysis would confirm the actual orientation.
Intermolecular Interactions: The analysis would also reveal intermolecular forces, such as hydrogen bonds or van der Waals interactions, that dictate how the molecules pack together in the crystal lattice. nih.gov
| Crystal Packing | Arrangement of molecules in the unit cell | Reveals intermolecular forces governing the solid-state structure. |
Confirmation of these structural details requires experimental data from a dedicated X-ray diffraction study. mdpi.com
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by the types of electronic transitions possible within its structure. ufg.br
The UV-Vis spectrum of this compound is primarily dictated by the carbonyl (C=O) chromophore of the cyclohexanone ring.
n→π* Transition: Saturated ketones, like cyclohexanone, exhibit a characteristic weak absorption band in the UV region, typically around 280-300 nm. nist.govnist.gov This absorption is attributed to the promotion of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to an antibonding pi orbital (π*) of the carbonyl group. This transition is formally forbidden by symmetry rules, which accounts for its low intensity (low molar absorptivity, ε). ufg.br
Influence of the Amino Group: The diethylamino group, located at the alpha-position to the carbonyl, acts as an auxochrome. An auxochrome is a functional group that does not absorb significantly on its own but can modify the absorption characteristics (wavelength and intensity) of a chromophore. The nitrogen's lone pair of electrons can interact with the carbonyl system, which may cause a shift in the λmax (wavelength of maximum absorbance) of the n→π* transition. This shift can be either to a shorter wavelength (hypsochromic or blue shift) or a longer wavelength (bathochromic or red shift), depending on the nature of the interaction and the solvent polarity.
Table 3: Typical UV-Vis Absorption Data for Relevant Chromophores
| Compound/Chromophore | Typical λmax (nm) | Transition Type | Molar Absorptivity (ε) |
|---|---|---|---|
| Saturated Ketone (C=O) | ~280 | n→π* | Low (~15-25) |
| Enone (C=C-C=O) | ~215-250 | π→π* | High (>10,000) |
| ~310-330 | n→π* | Low (~50-100) |
Reference data for cyclohexanone and 2-cyclohexen-1-one. nist.govnist.gov
The experimental spectrum for this compound would likely show a primary absorption band in the 280-300 nm region, characteristic of the ketone's n→π* transition. nih.gov The precise λmax and ε value would provide insight into the electronic interaction between the amino group and the carbonyl chromophore.
Q & A
Q. What mechanistic insights explain the regioselectivity of diethylamino group addition to cyclohexanone?
- Methodological Answer :
- Perform isotopic labeling experiments (e.g., deuterated amines) to track bond formation .
- Use DFT calculations to map transition states and identify steric/electronic drivers (e.g., chair vs. boat cyclohexanone conformers) .
- Compare with literature on analogous systems (e.g., 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one) to generalize trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
